SU14813 maleate vs. Sunitinib: Equivalent Antitumor Efficacy in Xenograft Models
SU14813 maleate demonstrates broad and potent antitumor activity equivalent to that of sunitinib (SU11248) in established xenograft cancer models in mice, resulting in tumor regression, growth arrest, growth delay, and prolonged survival [1][2].
| Evidence Dimension | Antitumor efficacy |
|---|---|
| Target Compound Data | Tumor regression, growth arrest, growth delay, and prolonged survival |
| Comparator Or Baseline | Sunitinib (SU11248): Equivalent tumor regression, growth arrest, growth delay, and prolonged survival |
| Quantified Difference | Equivalent (not significantly different) |
| Conditions | Established xenograft cancer models in mice |
Why This Matters
Confirms that SU14813 maleate provides a comparable efficacy benchmark to the clinically validated sunitinib while offering a distinct chemical and PK profile, making it a valuable comparator in preclinical studies.
- [1] Patyna S, Laird AD, Mendel DB, et al. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Mol Cancer Ther. 2006 Jul;5(7):1774-82. doi: 10.1158/1535-7163.MCT-05-0333. PMID: 16891463. View Source
- [2] NCATS Inxight Drugs. SU-014813 MALEATE SALT. Accessed 2026. https://inxight.ncats.io/substance/9DXL3C9MES. View Source
